8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound belonging to the class of triazolopyridines. This compound features a unique structure characterized by a triazole ring fused to a pyridine ring, with the presence of chlorine and methyl substituents enhancing its chemical properties. The compound's molecular formula is , and it has garnered interest in various scientific fields due to its potential biological activities, particularly in cancer research.
This compound can be sourced from chemical suppliers that specialize in heterocyclic compounds. It is classified under heterocycles, specifically triazolopyridines, which are known for their diverse biological activities, including anti-cancer properties and enzyme inhibition.
The synthesis of 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves the annulation of the triazole ring to the pyridine ring. A common synthetic route includes the reaction of 2-chloro-3,5-dinitropyridine with 5-(hetaryl)tetrazoles. The reaction conditions often require careful control of temperature and time to achieve optimal yields. For instance, the chlorination of pyridine derivatives followed by cyclization reactions has been reported as effective methods for synthesizing this compound .
The molecular structure of 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can be represented as follows:
The structural arrangement contributes to its reactivity and interaction with biological targets.
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can undergo several types of chemical reactions:
For substitution reactions, common reagents include ammonia or methylamine. Oxidation reactions may utilize hydrogen peroxide while sodium borohydride is often employed for reduction processes. The specific conditions (temperature, solvent) need to be optimized for each reaction type to maximize yield .
The primary target for 8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is Cyclin-Dependent Kinase 2 (CDK2). This compound functions as an inhibitor of CDK2, which plays a crucial role in regulating the cell cycle. By inhibiting CDK2 activity, the compound affects the transition from the G1 phase to the S phase of the cell cycle.
The inhibition of CDK2 leads to significant cytotoxic effects against various cancer cell lines. Studies have shown that this compound exhibits promising bioavailability and efficacy in preclinical models .
Relevant data on melting points and boiling points are often determined through experimental methods specific to this compound .
8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has significant applications in scientific research:
The ongoing research into its biological activities continues to reveal new potential applications across medicinal chemistry and drug development fields .
The systematic IUPAC name "8-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine" precisely defines the compound's atomic connectivity and substituent positions. The root "[1,2,4]triazolo[1,5-a]pyridine" denotes a bicyclic system where a 1,2,4-triazole ring (positions 1-2-3) is fused to a pyridine ring (positions 5-6-7-8) across bonds a and 5a. The prefix "8-chloro" specifies chlorine at the pyridine C8 position, "6-methyl" indicates a methyl group at C6 (pyridine ring), and "2-amine" designates the amino group (-NH₂) at C2 of the triazole ring. This nomenclature resolves potential ambiguities arising from alternative numbering, such as "2-amino-6-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine" [4] [9].
Structurally, the molecule belongs to the bridged bicyclic heterocycle class, characterized by:
Table 2: Key Structural Analogues and Their Nomenclature
Compound | CAS Number |
---|---|
8-Chloro-[1,2,4]triazolo[1,5-a]pyridin-2-amine | 1245644-68-1 |
6-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyrazine | 2092022-81-4 |
8-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-ylamine | Not specified |
Triazolo-fused heterocycles emerged prominently in the mid-20th century as synthetic organic chemistry advanced annulation techniques for nitrogen-rich systems. Early routes focused on cyclocondensation reactions between 5-amino-1,2,4-triazoles and 1,3-dicarbonyl compounds—a method later refined for triazolo[1,5-a]pyridines. The discovery of bioactive triazolopyrimidines (e.g., Sedaxane) in agrochemistry spurred medicinal investigations, revealing their potential as kinase modulators and antiviral agents .
A paradigm shift occurred when triazolo[1,5-a]pyrimidines were identified as potent inhibitors of influenza RNA-dependent RNA polymerase (RdRP) through disruption of PA-PB1 protein-protein interactions. Hybrid molecules incorporating triazolo[1,5-a]pyrimidine carboxamides demonstrated nanomolar inhibitory activity against viral replication, validating the scaffold's drugability [8]. Concurrently, synthetic methodologies evolved to enable regioselective chlorination and amination, allowing the generation of targeted derivatives like 8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine. The commercial availability of such compounds (e.g., CAS 1313712-48-9) through suppliers like BLD Pharm underscores their pharmaceutical relevance [2].
Chlorinated triazolo-pyridines exhibit targeted bioactivity by engaging disease-relevant macromolecules:
Table 3: Biological Targets of Triazolo[1,5-a]pyridine Derivatives
Biological Target | Therapeutic Area | Mechanism |
---|---|---|
Influenza RdRP PA-PB1 interface | Antiviral | Disruption of viral polymerase assembly |
Receptor tyrosine kinases (Axl/Mer) | Oncology | Inhibition of proliferation signaling |
The strategic placement of chlorine and amine groups enables synergistic interactions unattainable with non-halogenated analogues. This molecular design—refined over decades of SAR studies—positions 8-chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine as a versatile pharmacophore for addressing high-impact therapeutic targets.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1